Dipentamethylenethiuram tetrasulfide

Catalog No.
S703133
CAS No.
120-54-7
M.F
C12H20N2S6
M. Wt
384.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentamethylenethiuram tetrasulfide

CAS Number

120-54-7

Product Name

Dipentamethylenethiuram tetrasulfide

IUPAC Name

(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate

Molecular Formula

C12H20N2S6

Molecular Weight

384.7 g/mol

InChI

InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2

InChI Key

VNDRMZTXEFFQDR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2

Canonical SMILES

C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2

Dipentamethylenethiuram tetrasulfide has the chemical formula C₁₂H₂₀N₂S₆ and a molecular weight of approximately 384.69 g/mol. Its structure features two piperidine rings connected by a chain of four sulfur atoms, forming a tetrasulfide configuration. This unique arrangement allows the compound to effectively participate in the vulcanization process of rubber, enhancing the material's strength and elasticity .

Limited research applications:

Dipentamethylenethiuram tetrasulfide (DMTDS) is a chemical compound with limited documented applications in scientific research. While some suppliers list it as having potential uses in chemical reaction regulation and polymerization promotion, specific research exploring these applications is scarce in publicly available scientific literature.

Existing research:

The available research on DMTDS primarily focuses on its synthesis and characterization. Studies have investigated its crystal structure and thermal decomposition behavior []. Additionally, some research explores its use as a precursor for the synthesis of other compounds, such as novel conducting polymers [].

Future potential:

  • Material science: Investigating its use in the development of new materials with specific electrical or thermal properties.
  • Organic chemistry: Studying its reactivity and potential applications in organic synthesis.
  • Environmental science: Examining its potential environmental impact and degradation pathways.

The primary chemical reaction involving dipentamethylenethiuram tetrasulfide is its decomposition during rubber vulcanization. Under heat and pressure, the compound breaks down, releasing sulfur atoms that form cross-links between polymer chains in rubber. This cross-linking significantly improves the mechanical properties of the final product . The exact mechanism of decomposition is not fully elucidated but involves the cleavage of S-S bonds in the tetrasulfide chain.

Dipentamethylenethiuram tetrasulfide can be synthesized through several methods. One common approach involves the reaction of sodium pentamethylene dithiocarbamate with sulfur monochloride. This method utilizes hexahydropyridine, sodium carbonate, and carbon disulfide as starting materials to produce the desired compound . The synthesis process typically results in an easily dispersible product suitable for various applications in rubber manufacturing.

Dipentamethylenethiuram tetrasulfide shares similarities with several other compounds used in rubber vulcanization and polymer chemistry. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Dipentamethylenethiuram tetrasulfideC₁₂H₂₀N₂S₆Tetrasulfide structure enhances cross-linking
Tetramethylthiuram disulfideC₈H₁₈N₂S₂Commonly used as a vulcanization accelerator
Thiuram sulfidesVariesGeneral class of compounds with varied structures
Dithiocarbamate derivativesVariesOften used in agricultural applications

Dipentamethylenethiuram tetrasulfide stands out due to its specific structural arrangement that facilitates effective cross-linking during vulcanization processes.

Physical Description

Other Solid; Dry Powder
White to off-white powder; [R.T. Vanderbilt MSDS]

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

383.99507569 g/mol

Monoisotopic Mass

383.99507569 g/mol

Heavy Atom Count

20

LogP

2.8 (LogP)

UNII

YX3WH7S23F

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 136 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 112 of 136 companies with hazard statement code(s):;
H317 (29.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (33.93%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (29.46%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

120-54-7

Wikipedia

Dipentamethylenethiuram tetrasulfide

General Manufacturing Information

Rubber Product Manufacturing
Synthetic Rubber Manufacturing
Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)-: ACTIVE

Dates

Modify: 2023-08-15

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